DADPS Biotin Alkyne

BONCAT newly synthesized proteins TMT quantification

Streptavidin-biotin affinity (Kd ≈ 10⁻¹⁵ M) resists non-denaturing elution, forcing harsh conditions that co-release contaminants. DADPS Biotin Alkyne solves this via mild acid cleavage (5-10% formic acid, 0.5 h), selectively releasing targets while leaving nonspecific binders resin-bound. • Identifies >2× peptides and >50% more proteins vs. uncleavable biotin-alkyne in BONCAT • Maps >2,900 O-GlcNAc sites, including 1,611 novel sites & 138 tyrosine-O-GlcNAc residues • Outperforms PC-, Dde-, and Diazo-biotin-alkyne across 15 benchmarked chemoproteomic methods • Leaves only 84 Da residual tag-compatible with intact protein MS and functional assays

Molecular Formula C42H62N4O9SSi
Molecular Weight 827.1 g/mol
Cat. No. B8106365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDADPS Biotin Alkyne
Molecular FormulaC42H62N4O9SSi
Molecular Weight827.1 g/mol
Structural Identifiers
SMILESCC(C)(CNC(=O)CCOCCOCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)OCCCC#C
InChIInChI=1S/C42H62N4O9SSi/c1-4-5-14-23-54-57(34-15-8-6-9-16-34,35-17-10-7-11-18-35)55-42(2,3)33-44-39(48)21-24-50-26-28-52-30-31-53-29-27-51-25-22-43-38(47)20-13-12-19-37-40-36(32-56-37)45-41(49)46-40/h1,6-11,15-18,36-37,40H,5,12-14,19-33H2,2-3H3,(H,43,47)(H,44,48)(H2,45,46,49)/t36-,37-,40-/m0/s1
InChIKeyDJUQDDBYPFLTPN-HKGQQODZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DADPS Biotin Alkyne Procurement Guide


DADPS Biotin Alkyne (dialkoxydiphenylsilane biotin alkyne) is a trifunctional bioorthogonal probe comprising a biotin moiety for streptavidin affinity capture, a terminal alkyne for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, and a dialkoxydiphenylsilane (DADPS) linker that enables chemically cleavable release of captured biomolecules under mild acidic conditions [1]. The DADPS linker was specifically engineered to address the long-standing challenge in streptavidin-biotin affinity purification: the extraordinary strength of the streptavidin-biotin interaction (Kd ≈ 10⁻¹⁵ M) enables efficient capture of dilute targets but renders recovery of bound proteins exceptionally difficult without denaturation or contamination . This compound serves as a core reagent in chemoproteomic workflows including activity-based protein profiling (ABPP), bioorthogonal noncanonical amino acid tagging (BONCAT), and O-GlcNAc site mapping [1].

Workflow

Bioorthogonal click chemistry (CuAAC) for chemoproteomic enrichment

Selection

DADPS linker enables chemically cleavable release under mild acid (5–10% formic acid)

Use Context

BONCAT, activity-based protein profiling, O-GlcNAc site mapping

DADPS Biotin Alkyne: Advantages Over Alternative Probes


In-class substitution of DADPS Biotin Alkyne with uncleavable biotin-alkyne (UnC/BA) or alternative cleavable probes (e.g., photocleavable PC-biotin-alkyne, hydrazine-cleavable Dde-biotin-alkyne, or dithionite-cleavable Diazo-biotin-alkyne) produces non-equivalent analytical outcomes that directly affect peptide/protein identification yield, quantitative accuracy, and sample purity [1]. Uncleavable probes require harsh elution conditions (boiling with denaturing buffers, excess free biotin competition) that co-elute nonspecifically bound contaminants and naturally biotinylated proteins, compromising downstream mass spectrometry sensitivity . Among cleavable alternatives, each linker imposes distinct cleavage chemistry constraints: PC-biotin-alkyne requires UV irradiation (365 nm) incompatible with light-sensitive samples, Dde-biotin-alkyne employs hydrazine cleavage potentially reactive toward certain post-translational modifications, and Diazo-biotin-alkyne uses sodium dithionite reduction that may reduce disulfide bonds [1]. The DADPS linker uniquely combines acid-cleavable efficiency under mild conditions with minimal residual mass tagging, features that directly translate to superior peptide identification and quantification performance in head-to-head comparisons [2].

Uncleavable biotin-alkyne

Harsh elution may co-elute contaminants and endogenous biotinylated proteins, limiting LC-MS sensitivity

Alternative cleavable probes (PC, Dde, Diazo)

UV, hydrazine, or dithionite cleavage may disrupt light-sensitive samples, certain PTMs, or disulfide bonds

Direct substitution without validation

Peptide yield, sample purity, and PTM integrity may shift; analytical outcomes are not interchangeable

DADPS Biotin Alkyne Performance Evidence


Peptide Identification: Cleavable vs. Uncleavable Probe in BONCAT

In a direct head-to-head comparison using the Direct Detection of Biotin-containing Tags (DidBiT) strategy for newly synthesized protein (NSP) analysis, DADPS Biotin Alkyne (cleavable BA) identified and quantified more than double the number of biotin-labeled peptides compared with uncleavable biotin-alkyne (UnC/BA) under identical click chemistry and enrichment conditions [1]. The same study also reported that more than 50% more proteins were identified and quantified using the DADPS probe relative to the uncleavable counterpart [2].

Peptide ident. vs. uncleavable BA
Head-to-head
>2× peptide identifications, >50% more proteins

Supports higher detection depth in BONCAT-DidBiT workflows

TMT quantification, AHA labeling

BONCAT newly synthesized proteins TMT quantification

Enrichment Efficiency in Peptide-Centric Chemoproteomics

In a systematic benchmarking study evaluating five commercially available cleavable biotin tags across three common chemoproteomic workflows (15 total methods), the acid-cleavable DADPS biotin tag combined with the protein-click/peptide-capture workflow outperformed all other methods in terms of enrichment efficiency, identification yield, and reproducibility [1]. The study directly compared DADPS against photocleavable (PC), reduction-cleavable (Diazo), and hydrazine-cleavable (Dde and Azo) biotin tags.

Enrichment benchmarking
Head-to-head
Ranked highest among 5 commercial tags in enrichment efficiency, yield, reproducibility

Supports method selection for peptide-centric chemoproteomics

15 method combinations tested

chemoproteomics activity-based protein profiling enrichment efficiency

Cleavage Efficiency and Residual Mass Comparison

Among five cleavable biotin probes evaluated for azide-alkyne cycloaddition-based labeling, the DADPS probe exhibited efficient cleavage when treated with 10% formic acid for 0.5 h, leaving a small 143 Da mass tag on the labeled protein after cleavage [1]. More recent vendor-optimized formulations achieve cleavage with 5-10% formic acid leaving an even smaller 84 Da fragment, enabling cleaner MS/MS spectra with reduced interference from tag-derived fragment ions . In contrast, alternative cleavable probes require harsher or less MS-compatible cleavage conditions: 50 mM sodium dithionite for Diazo-biotin-alkyne (reducing agent, potential disulfide disruption), 2% mercaptoethanol for disulfide-based probes, 95% trifluoroacetic acid for Dde-biotin-alkyne, or UV irradiation at 365 nm for PC-biotin-alkyne [1].

Cleavage conditions & tag
Head-to-head
10% formic acid, 0.5 h; residual mass 84–143 Da

Milder acid cleavage may preserve labile PTMs vs. 95% TFA or reducing agents

Compared with Diazo, Dde, PC probes

cleavable linker acid cleavage mass spectrometry

O-GlcNAc Site Identification Depth in Mouse Brain

In a rigorous head-to-head comparison of four cleavable bioorthogonal biotin-alkyne probes for site-specific O-GlcNAc proteomics using synthetic O-GlcNAc peptides and mouse brain lysates, DADPS-biotin-alkyne demonstrated analytical performance suitable for achieving unprecedented proteome depth [1]. The study employed DADPS-biotin-alkyne alongside PC-biotin-alkyne, Dde-biotin-alkyne, and Diazo-biotin-alkyne in chemoenzymatic labeling/click chemistry-based workflows. Notably, the DADPS-containing workflow contributed to the identification of 2,906 O-GlcNAc sites unambiguously assigned on 878 proteins in mouse brain, including 1,611 newly identified sites and 138 O-GlcNAcylated tyrosine residues [1].

O-GlcNAc site depth
Head-to-head
2,906 O-GlcNAc sites (1,611 novel) on 878 proteins

Supports high-coverage O-GlcNAc mapping in brain tissue

Mouse brain lysate, GalNAc-T labeling

O-GlcNAc post-translational modification site-specific proteomics

Sample Purity: Selective Elution vs. Conventional Methods

Conventional methods for eluting biotinylated proteins from streptavidin resins—including boiling in denaturing buffers, on-bead trypsin digestion, or competition with excess free biotin—co-elute nonspecifically bound contaminant proteins and naturally biotinylated proteins concurrently with labeled targets, resulting in sample contamination that compromises mass spectrometry sensitivity . DADPS Biotin Alkyne enables chemically selective release of captured biomolecules via DADPS linker cleavage (10% formic acid, 0.5 h), leaving streptavidin-bound contaminants on the resin while specifically eluting only the labeled target molecules [1]. This selective release mechanism eliminates the co-elution of resin-based peptides and endogenously biotinylated proteins that plague conventional elution protocols .

Sample purity
Class-level
Selective acid release leaves resin-bound contaminants behind

May reduce co-eluted endogenous biotinylated proteins and nonspecific binders

Compared with boiling, biotin competition

affinity purification sample purity streptavidin elution

Linker Chemical Stability Across Cleavable Scaffolds

The DADPS (dialkoxydiphenylsilane) scaffold features a rigid aromatic sulfone structure with dual amino sites that confers high chemical stability under acidic, alkaline, and elevated temperature conditions, preventing premature degradation that could compromise capture efficiency [1]. Unlike ester-based linkers (hydrolytically labile) or disulfide-based linkers (susceptible to thiol-disulfide exchange), the DADPS linker remains intact during click chemistry reactions and stringent washing steps, cleaving only upon deliberate exposure to 5-10% formic acid [2]. The DADPS siloxane backbone exhibits minimal hydrolysis at neutral pH and ambient temperature, ensuring the biotin-alkyne conjugate remains functional throughout storage and during experimental workflows prior to intended cleavage [1].

Linker chemical stability
Class-level
Stable under acidic, alkaline, high temp; minimal hydrolysis at neutral pH

Supports consistent capture efficiency during extended workflows

Siloxane backbone vs. ester/disulfide linkers

linker stability chemical stability bioconjugation

DADPS Biotin Alkyne: Validated Applications


BONCAT for Newly Synthesized Protein Detection

DADPS Biotin Alkyne is the empirically validated reagent of choice for bioorthogonal noncanonical amino acid tagging (BONCAT) experiments requiring sensitive detection of newly synthesized proteins (NSPs). In this workflow, cells are metabolically labeled with azidohomoalanine (AHA), followed by CuAAC click conjugation of DADPS Biotin Alkyne to AHA-incorporated proteins. Following streptavidin enrichment, acid cleavage releases biotin-labeled peptides for LC-MS/MS analysis. Direct comparative evidence demonstrates that DADPS Biotin Alkyne identifies and quantifies more than twice as many peptides as uncleavable biotin-alkyne under identical conditions, with over 50% more protein identifications [1][2]. This scenario is particularly suited for studies of temporal proteome dynamics, translational regulation, and cellular responses to perturbations where maximizing analytical sensitivity from limited input material is critical.

O-GlcNAc Site-Specific Proteomics

DADPS Biotin Alkyne serves as a preferred bioorthogonal probe for chemoenzymatic labeling and enrichment of O-GlcNAcylated proteins for site-specific PTM mapping. In this validated workflow, O-GlcNAc residues are enzymatically labeled with UDP-GalNAz, followed by CuAAC click chemistry with DADPS Biotin Alkyne, streptavidin enrichment, acid cleavage, and LC-MS/MS analysis. Head-to-head comparison with three alternative cleavable probes (PC-, Dde-, and Diazo-biotin-alkyne) has demonstrated that DADPS-containing workflows achieve unprecedented O-GlcNAc proteome depth, enabling identification of over 2,900 modification sites from complex mouse brain lysates, including 1,611 previously unreported sites and 138 tyrosine-O-GlcNAc residues [1]. This scenario is essential for researchers investigating O-GlcNAc signaling in disease biology, neurobiology, and cellular metabolism requiring maximal site coverage.

Peptide-Centric Chemoproteomics and ABPP

DADPS Biotin Alkyne is the top-performing cleavable biotin tag for peptide-centric chemoproteomic workflows, including activity-based protein profiling (ABPP). In this validated approach, activity-based probes bearing an alkyne handle label functional enzyme classes, followed by CuAAC conjugation with DADPS Biotin Alkyne, streptavidin enrichment, on-bead tryptic digestion, acid cleavage of biotinylated peptides, and LC-MS/MS identification. Systematic benchmarking of five commercial cleavable biotin tags across 15 method combinations established that DADPS biotin tag, when paired with protein-click/peptide-capture workflow, outperforms all other methods in enrichment efficiency, identification yield, and reproducibility [1]. This scenario is critical for target identification in drug discovery, mapping small molecule-protein interactions, and functional proteome profiling where reproducible, high-confidence target identification is paramount.

High-Purity Enrichment for Intact Protein Analysis

DADPS Biotin Alkyne enables chemically selective release of intact biotinylated proteins from streptavidin resins without the sample contamination inherent to conventional elution methods. In this workflow, azide-modified biomolecules (proteins, nucleic acids, glycans) are conjugated with DADPS Biotin Alkyne via CuAAC click chemistry, captured on streptavidin beads, washed stringently, and released by DADPS linker cleavage with 5-10% formic acid for 0.5 h, leaving only an 84 Da residual tag on the target molecule [1][2]. Unlike boiling/denaturation, on-bead digestion, or biotin competition methods that co-elute nonspecific contaminants and naturally biotinylated proteins, DADPS-mediated cleavage selectively releases only the labeled targets while leaving contaminants resin-bound [1]. This scenario is essential for downstream applications requiring intact, minimally modified proteins such as native MS, functional assays, and structural analysis where sample purity and tag minimalism are critical.

Application
Selection Property
Validation Focus
Newly synthesized protein detection (BONCAT)
Cleavable enrichment with mild acid release
Peptide identification yield and quantification depth
O-GlcNAc site-specific profiling
High-depth PTM site mapping via chemoenzymatic labeling
O-GlcNAc site coverage and novel site discovery
Activity-based protein profiling (ABPP)
Benchmark-validated enrichment workflow for peptide-centric chemoproteomics
Enrichment reproducibility and target identification confidence
Intact protein enrichment for native analysis
Selective release with low residual mass tag (84 Da)
Sample purity and minimal modification for functional assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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